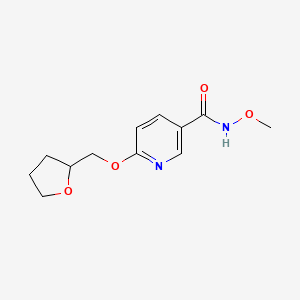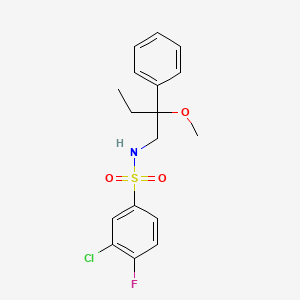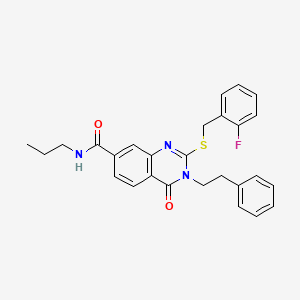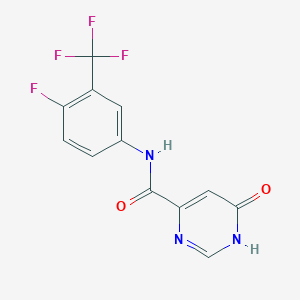
2,5-二甲基-1-(3-苯基丙基)-1H-吡咯-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C15H19N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学研究应用
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-phenylpropyl aldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
作用机制
The mechanism of action of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole: Lacks the aldehyde group, which affects its reactivity and applications.
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid:
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol: A reduced derivative with distinct reactivity and uses.
Uniqueness
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the aldehyde group and the phenylpropyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-phenylpropanal in the presence of a suitable catalyst.", "Starting Materials": [ "2,5-dimethyl-1H-pyrrole-3-carbaldehyde", "3-phenylpropanal" ], "Reaction": [ "To a solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 g, 7.2 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) at 0°C.", "After stirring for 30 min at 0°C, add 3-phenylpropanal (1.2 g, 7.2 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to afford the desired product as a yellow solid (1.0 g, 60% yield)." ] } | |
CAS 编号 |
932226-33-0 |
分子式 |
C16H19NO |
分子量 |
241.334 |
IUPAC 名称 |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI 键 |
OTPYJLGMYKETDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
![N-cyclohexyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![N-(2,5-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)


![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)


![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)
